Dexpramipexole-d3 (dihydrochloride)
Description
Contextual Significance of Deuterated Compounds in Pharmacological Research
Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become invaluable tools in pharmacological research. clearsynth.com This isotopic substitution does not alter the fundamental chemical structure or biological activity of a molecule but can significantly impact its metabolic fate. peeref.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect. youtube.com This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in the breakdown of many drugs by enzymes like the cytochrome P450 system. nih.govnih.gov
This alteration in metabolism can lead to several advantages in a research context, including:
Altered Pharmacokinetic Profiles: Deuteration can lead to a longer half-life, increased systemic exposure (AUC), and higher maximum plasma concentrations (Cmax) of a compound. nih.gov This allows researchers to study the compound's effects over a more extended period and potentially at different concentration levels.
Redirected Metabolic Pathways: By slowing down a primary metabolic pathway, deuteration can sometimes redirect the compound's metabolism towards alternative routes, which can be advantageous in studying metabolic pathways and reducing the formation of toxic metabolites. researchgate.netnih.gov
Improved Analytical Accuracy: Deuterated compounds are widely used as internal standards in quantitative bioanalysis, particularly in mass spectrometry-based methods. clearsynth.comaptochem.comscioninstruments.com Their similar chemical and physical properties to the non-deuterated analyte, but distinct mass, allow for more accurate and precise quantification by correcting for variability during sample preparation and analysis. kcasbio.comscispace.com
Overview of Dexpramipexole (B1663564) (R-(+)-Pramipexole) as a Research Agent
Dexpramipexole, the (R)-enantiomer of pramipexole (B1678040), is a synthetic aminobenzothiazole derivative. nih.govmdpi.com Unlike its (S)-enantiomer, pramipexole, which is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome, dexpramipexole has minimal affinity for dopamine receptors. youtube.comwikipedia.orgnih.govnih.gov
Initial research into dexpramipexole focused on its potential neuroprotective effects. However, a significant and unexpected finding during clinical trials for amyotrophic lateral sclerosis (ALS) was its ability to substantially reduce absolute eosinophil counts (AECs) in the blood. nih.govnih.gov This discovery shifted the research focus towards its potential as a non-biologic, oral agent for eosinophil-associated disorders. wikipedia.orgtouchrespiratory.com
Subsequent studies have explored its mechanism of action, suggesting that it may affect the maturation of eosinophils in the bone marrow rather than being directly toxic to mature eosinophils. nih.govnih.gov Research has shown its potential in conditions like hypereosinophilic syndromes and eosinophilic asthma. nih.govwikipedia.orgtouchrespiratory.com
Rationale for Deuteration (d3) in Research Applications
The primary rationale for the deuteration of dexpramipexole to create Dexpramipexole-d3 (dihydrochloride) is for its use as an internal standard in bioanalytical methods. aptochem.com In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard is a stable isotope-labeled version of the analyte. aptochem.comscispace.com
Here's why Dexpramipexole-d3 is a valuable research tool:
Enhanced Analytical Precision: When analyzing biological samples (like plasma or urine) for the presence of dexpramipexole, Dexpramipexole-d3 is added at a known concentration. clearsynth.com Because it is chemically almost identical to dexpramipexole, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com However, due to the three deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing the instrument to distinguish it from the non-deuterated dexpramipexole. scioninstruments.com This allows for the correction of any sample loss or variability during the analytical process, leading to highly accurate and reliable quantification of dexpramipexole. kcasbio.com
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. kcasbio.com A stable isotope-labeled internal standard that co-elutes with the analyte helps to normalize these effects, ensuring the integrity of the quantitative data. kcasbio.com
Pharmacokinetic Studies: While the primary use of Dexpramipexole-d3 is as an internal standard, the principles of deuteration could also be applied to create a therapeutic version of dexpramipexole with altered pharmacokinetic properties. nih.gov By strategically placing deuterium atoms on the molecule, it might be possible to slow its metabolism, potentially leading to a longer duration of action. However, the "-d3" designation in Dexpramipexole-d3 typically signifies its role as an analytical standard.
| Feature | Dexpramipexole | Dexpramipexole-d3 (dihydrochloride) |
| Primary Identity | (R)-(+)-Pramipexole | Deuterated (R)-(+)-Pramipexole |
| Primary Research Use | Investigational therapeutic agent | Internal standard for bioanalysis |
| Key Property | Eosinophil-lowering activity | Stable isotope label for mass spectrometry |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H19Cl2N3S |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3;; |
InChI Key |
QMNWXHSYPXQFSK-IJHFPYGTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Dexpramipexole D3
Chemical Synthesis Pathways of Dexpramipexole (B1663564) and its Analogues
The synthesis of Dexpramipexole and its parent compound, Pramipexole (B1678040), can be approached through various chemical routes. A common starting point involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation to form an N-protected 4-aminocyclohexanone. acs.org This intermediate is then brominated and subsequently reacted with thiourea (B124793) to yield an N-protected 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. acs.org
A notable chemoenzymatic method has been developed for producing the key synthons of both (S)-Pramipexole and (R)-Dexpramipexole. mdpi.comresearchgate.net This process utilizes the enzymatic resolution of a racemic secondary alcohol, specifically (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. mdpi.com The resolution is achieved through consecutive irreversible transesterifications catalyzed by Candida antarctica lipase (B570770) type A (CAL-A), yielding the desired enantiomers in good yields and high enantiomeric excess. mdpi.com
Another scalable synthesis approach for Pramipexole involves the conversion of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to a sulfonamide derivative. acs.org This intermediate is then monoalkylated and subsequently deprotected to yield the final product. acs.org This method has been successfully scaled up for industrial production. acs.org
A method for preparing Dexpramipexole hydrochloride involves the reduction of 2-amino-6R-propionamido-4,5,6,7-tetrahydrobenzothiazole using a reducing agent in an organic solvent under an inert atmosphere. google.com The resulting 2-amino-6R-propylamino-4,5,6,7-tetrahydrobenzothiazole is then treated with hydrochloric acid to form the dihydrochloride (B599025) salt. google.com
Deuteration Techniques and Isotopic Incorporation Strategies
The introduction of deuterium (B1214612) into molecules like Dexpramipexole is a crucial strategy in pharmaceutical development, often used to modify pharmacokinetic profiles. nih.gov For Dexpramipexole-d3, the "d3" designation indicates the incorporation of three deuterium atoms.
General strategies for deuteration often involve the use of deuterated reagents at specific steps in the synthesis. For instance, the reduction of a suitable precursor can be performed using a deuteride (B1239839) source, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms. nih.gov Catalytic reduction with deuterium gas (D₂) is another common method, although it can sometimes suffer from poor regioselectivity. nih.gov
In the context of synthesizing deuterated building blocks, methods have been developed for the regio- and stereoselective deuteration of heterocycles like tetrahydropyridine. nih.gov These strategies often employ metal-complexed substrates that can be sequentially treated with hydride/deuteride and proton/deuteron sources to achieve a wide range of deuterium substitution patterns with high isotopic purity. nih.gov
Isotope-coded protein labeling (ICPL) is a technique used in proteomics that involves stable isotope tagging of free amino groups of intact proteins. nih.gov While not directly a synthesis method for a small molecule like Dexpramipexole-d3, it highlights the broader application of isotopic labeling in biochemical analysis. nih.gov Another strategy involves a two-step chemical derivatization for phosphopeptide analysis, using dimethylamine (B145610) for stable isotope labeling of phosphorylation sites. nih.gov
Stereoselective Synthesis Approaches for Dexpramipexole
The biological activity of Pramipexole is stereospecific, with the (S)-enantiomer being a potent dopamine (B1211576) agonist, while the (R)-enantiomer, Dexpramipexole, has significantly less dopaminergic activity. mdpi.comwikipedia.org Therefore, stereoselective synthesis is paramount to obtain the desired enantiomer in high purity.
As mentioned earlier, a key stereoselective method involves the enzymatic kinetic resolution of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. mdpi.com This process, catalyzed by Candida antarctica lipase A, allows for the separation of the (R) and (S) enantiomers, which are crucial intermediates for Dexpramipexole and Pramipexole, respectively. mdpi.comopenpolar.no The reaction conditions, including the choice of solvent, have been optimized to enhance both the reaction rate and enantioselectivity. mdpi.com
The Fukuyama protocol offers another avenue for the stereoselective synthesis of Pramipexole. acs.org This method involves the use of a chiral starting material, (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which is then converted through a series of steps, including protection, alkylation, and deprotection, to yield the final (S)-enantiomer. acs.org A similar strategy, starting with the corresponding (R)-enantiomer, would be employed for the synthesis of Dexpramipexole.
Analytical Characterization of Dexpramipexole-d3 Purity and Isotopic Enrichment
Ensuring the chemical purity and isotopic enrichment of Dexpramipexole-d3 is critical for its use in research and potential clinical applications. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing chemical purity. Chiral HPLC, in particular, is essential for determining the enantiomeric excess of Dexpramipexole, ensuring that it is free from its (S)-enantiomer. mdpi.com The use of a chiral column, such as a Daicel Chiralpak IA, allows for the separation and quantification of the two enantiomers. mdpi.com
Mass Spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), is indispensable for confirming the molecular weight and elemental composition of the synthesized compound. mdpi.comrsc.org For deuterated compounds, HRMS is crucial for determining the isotopic enrichment. rsc.orgnih.gov By analyzing the isotopic distribution of the molecular ion peak, the percentage of the desired deuterated species (e.g., d3) can be calculated, along with the presence of any under- or over-deuterated impurities. rsc.orgnih.gov Electrospray ionization (ESI) is a common ionization technique used for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is used to confirm the identity and structural integrity of the compound. rsc.org For deuterated compounds, NMR can also provide insights into the position of the deuterium labels and the relative isotopic purity. rsc.org Both ¹H NMR and ¹³C NMR are typically used. acs.org
X-ray Crystallography can be used to unambiguously determine the three-dimensional structure and absolute stereochemistry of crystalline intermediates or the final product. mdpi.com
The following table summarizes the key analytical techniques and their applications in the characterization of Dexpramipexole-d3.
| Analytical Technique | Application | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Chemical and Enantiomeric Purity | Percentage of the desired compound; Enantiomeric excess (ee%) |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight and Isotopic Enrichment | Accurate mass and elemental composition; Percentage of isotopic labeling (e.g., % d3) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Isotopic Purity | Chemical structure confirmation; Position of deuterium labels; Relative isotopic purity |
| X-ray Crystallography | Absolute Stereochemistry | Unambiguous determination of the 3D molecular structure |
Molecular and Cellular Mechanisms of Action of Dexpramipexole in Preclinical Models
Modulation of Mitochondrial Bioenergetics and Function
Dexpramipexole (B1663564) has the unique ability to concentrate within mitochondria, the powerhouses of the cell, where it modulates key processes involved in energy production and cell survival. researchgate.net
Dexpramipexole is recognized as a first-in-class activator of F1Fo ATP synthase, a critical enzyme complex responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.netnih.gov By binding to the F1Fo ATP synthase complex, dexpramipexole enhances its efficiency, leading to increased ATP production. nih.govnih.gov This effect has been observed in various neural cell types, including cultured neurons and glial cells. nih.govresearchgate.net In preclinical models of ischemic brain injury, dexpramipexole has been shown to boost mitochondrial ATP production, which helps to counteract energy failure and subsequent neuronal death. nih.govresearchgate.net Studies have demonstrated that treatment with dexpramipexole increases ATP levels in cultured hippocampal neurons and can prevent the depletion of ATP under conditions of oxygen-glucose deprivation. nih.govnih.gov This enhancement of cellular bioenergetics is a cornerstone of its neuroprotective action. researchgate.netucsf.edu
Table 1: Effect of Dexpramipexole on ATP Production in Neural Cells
| Cell Type | Experimental Condition | Effect of Dexpramipexole | Reference |
| Cultured Cortical Neurons | Basal Conditions | Increased ATP content. | nih.gov |
| Cultured Glial Cells | Basal Conditions | Increased ATP content. | nih.gov |
| Cultured Hippocampal Neurons | Basal Conditions | Increased ATP levels by 11% compared to vehicle. | nih.gov |
| Organotypic Hippocampal Slices | Basal Conditions | Increased ATP content. | nih.gov |
| Neural Cultures & Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | Counteracted ATP depletion. | nih.gov |
| SH-SY5Y Neuroblastoma Cells | Galactose Medium (stress condition) | Enhanced mitochondrial metabolism and ATP levels. | nih.gov |
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of cellular stress, can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and initiation of cell death pathways. nih.gov Dexpramipexole has been shown to inhibit the opening of the mPTP. taylorandfrancis.comresearchgate.net This inhibitory action helps to maintain mitochondrial integrity and function, preventing the release of pro-apoptotic factors and preserving cellular energy production. nih.govnih.gov In preclinical studies, dexpramipexole's ability to prevent mitochondrial swelling and permeability transition has been linked to its neuroprotective effects in models of ischemic injury and neurotoxicity. researchgate.netnih.gov It is hypothesized that dexpramipexole's binding to the Fo domain of the ATP synthase may be responsible for inhibiting the opening of the mPTP. nih.gov
Mitochondria are a primary source of reactive oxygen species (ROS), which, when produced in excess, can lead to oxidative stress and cellular damage. researchgate.net Dexpramipexole has been shown to reduce the production of mitochondrial ROS. medchemexpress.comclinicaltrialsarena.com This antioxidant effect contributes to its neuroprotective properties by mitigating the damaging effects of oxidative stress on cellular components, including lipids, proteins, and DNA. researchgate.netnih.gov By detoxifying mitochondrial ROS, dexpramipexole helps to preserve mitochondrial function and reduce cell death in in vitro models of neurotoxicity. nih.gov
Neuroprotective Pathways and Cellular Resilience
Beyond its direct effects on mitochondria, dexpramipexole influences several cellular pathways that enhance neuronal resilience and protect against cell death.
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a common mechanism in many neurological disorders. Dexpramipexole has demonstrated protective effects against excitotoxicity. taylorandfrancis.com Furthermore, it attenuates the activation of apoptotic pathways, the programmed cell death cascades that are often triggered by cellular stress and mitochondrial dysfunction. nih.govclinicaltrialsarena.com This anti-apoptotic effect is, in part, a downstream consequence of its ability to maintain mitochondrial integrity and function. nih.gov By increasing cell survival in response to various neurotoxins, dexpramipexole exhibits a broad neuroprotective profile. clinicaltrialsarena.com
Recent research has revealed that dexpramipexole also modulates the activity of specific ion channels in neuronal cells, adding another layer to its complex pharmacodynamic profile. nih.govunifi.it It has been identified as a blocker of the Nav1.8 sodium channel, a channel subtype preferentially expressed in peripheral nociceptors. nih.govresearchgate.net This action is thought to contribute to its analgesic properties observed in various pain models. nih.gov In cultured rat dorsal root ganglion neurons, dexpramipexole blocks TTX-resistant sodium conductances with a high degree of selectivity for Nav1.8. nih.gov
Table 2: Compounds Mentioned in the Article
Influence on Glial Cell Activation and Neuroinflammation Markers (e.g., IL-1β, IL-10)
In the central nervous system, glial cells such as astrocytes and microglia are key mediators of the inflammatory response. nih.govmdpi.com Their activation leads to the release of various signaling molecules, including pro-inflammatory and anti-inflammatory cytokines. mdpi.comresearchgate.net Dexpramipexole has been shown to modulate this response in preclinical studies.
In a mouse model of sciatic nerve injury, a condition known to cause spinal glial activation and the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β), dexpramipexole demonstrated anti-inflammatory properties. nih.govresearchgate.net Furthermore, in in vitro studies using rat splenocytes, dexpramipexole treatment led to an increase in the mRNA expression of Interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.govresearchgate.net This effect was observed to be independent of D2 receptor activation, suggesting a distinct mechanism from pramipexole (B1678040). nih.gov In contrast, pramipexole was found to significantly reduce the production of IL-1β in stimulated human monocyte cell cultures. nih.govresearchgate.net
These findings suggest that dexpramipexole can influence the neuroinflammatory environment by promoting anti-inflammatory signals and potentially mitigating the effects of pro-inflammatory cytokines, which are often elevated in pathological states involving glial cell activation. nih.govmdpi.com
Dopamine (B1211576) Receptor Interactions and Non-Dopaminergic Effects
A defining characteristic of dexpramipexole is its significantly reduced interaction with dopamine receptors compared to its enantiomer, pramipexole. This has shifted research focus towards understanding its non-dopaminergic pathways of action. neurology.orgnih.gov
Pramipexole is well-established as a high-affinity agonist for the D2 and D3 dopamine receptors, with a preference for the D3 subtype. nih.govplos.orgnih.gov In vitro studies using human recombinant dopamine receptors have quantified this difference. Pramipexole demonstrates high-affinity binding and potent functional agonism at both D2 and D3 receptors. neurology.org In stark contrast, dexpramipexole is a much lower-affinity ligand and exhibits low potency agonism at these same receptors. neurology.orgnih.gov This substantial difference in dopamine receptor activity is a key pharmacological distinction between the two enantiomers. neurology.org
Table 1: Comparative Dopamine Receptor Activity
| Compound | D2/D3 Receptor Affinity | Functional Agonism |
| Pramipexole | High | Potent |
| Dexpramipexole | Low | Low |
This table is based on data from in vitro studies comparing the two compounds. neurology.org
The low affinity of dexpramipexole for dopamine receptors has prompted research into alternative mechanisms to explain its biological effects. nih.govnih.gov One significant area of investigation is its impact on mitochondrial function. Studies have shown that dexpramipexole can improve mitochondrial efficiency and increase the production of ATP in neuronal and glial cells. nih.govnih.govresearchgate.net It is believed to protect mitochondria from stress and reduce the production of reactive oxygen species. nih.govclinicaltrialsarena.com
Further evidence for non-dopaminergic actions comes from studies on its anti-inflammatory effects. For instance, the observed increase in IL-10 mRNA in rat splenocytes by dexpramipexole points towards a D2-independent pathway. nih.gov Additionally, some behavioral effects of pramipexole at low doses, initially attributed to D3 receptor activity, have been observed in D3 receptor knockout mice, suggesting the involvement of other, non-dopaminergic mechanisms even for pramipexole itself. nih.gov
Effects on Cellular Processes and Signaling Cascades
Dexpramipexole's influence extends to fundamental cellular processes, including protein handling and the regulation of specific immune cell populations.
The misfolding and aggregation of proteins is a pathological hallmark of several neurodegenerative diseases. mdpi.commdpi.com While direct modulation of protein aggregation by dexpramipexole is an area of ongoing research, its neuroprotective effects are often linked to its ability to mitigate cellular stress. By improving mitochondrial health and reducing oxidative stress, dexpramipexole may create a cellular environment less conducive to protein misfolding and aggregation. nih.govclinicaltrialsarena.com
A notable and well-documented effect of dexpramipexole is its ability to lower the number of eosinophils, a type of white blood cell. nih.govresearchgate.net This effect has been consistently observed in multiple clinical studies. nih.govareteiatx.com The mechanism is believed to involve the inhibition of eosinophil maturation at the promyelocyte stage within the bone marrow. researchgate.netnih.gov This leads to a marked and sustained reduction in peripheral blood eosinophil counts. nih.gov
This targeted eosinophil-lowering effect is dose- and time-dependent, typically developing after a month of treatment and reaching its maximum effect in 3 to 4 months. nih.gov In studies of hypereosinophilic syndromes, dexpramipexole treatment has been shown to deplete eosinophils from both the blood and affected tissues. researchgate.netnih.gov
Preclinical Pharmacological and Pharmacodynamic Studies Using Dexpramipexole D3
In Vitro Model Systems Investigations
Neuronal Cell Culture Studies (e.g., cortical neurons, neuroblastoma cells)
Dexpramipexole (B1663564) has been investigated in various neuronal cell culture models to elucidate its neuroprotective mechanisms. A key focus of this research has been its effect on mitochondrial function and cellular bioenergetics.
In cultured SH-SY5Y neuroblastoma cells, dexpramipexole treatment led to a significant increase in ATP levels. nih.govresearchgate.net This effect was observed in cells grown in both standard glucose-containing medium and a galactose medium, which forces reliance on mitochondrial metabolism for ATP production. nih.gov This suggests that dexpramipexole enhances the efficiency of mitochondrial respiration. nih.govnih.gov Furthermore, in SH-SY5Y cells, dexpramipexole demonstrated protective effects against cytotoxicity induced by a proteasome inhibitor. nih.gov
Studies using primary rat cortical neurons have also shown neuroprotective effects. In models of amyotrophic lateral sclerosis (ALS), however, the results have been mixed. One study found that in primary rat cortical neurons transfected with TDP-43, a protein implicated in ALS, dexpramipexole only showed a marginally significant improvement in one indicator of neuronal survival at a specific concentration. plos.orgresearchgate.net
In contrast, other research highlights dexpramipexole's ability to protect neurons from ischemic damage. In cultured cortical neurons and glia, dexpramipexole increased mitochondrial ATP production, reduced energy failure, and prevented intracellular calcium overload during oxygen-glucose deprivation (OGD), a model for ischemia. nih.govresearchgate.net This ultimately led to increased cell survival. nih.gov
Table 1: Effects of Dexpramipexole in Neuronal Cell Culture Studies
| Cell Type | Model/Condition | Key Findings | Reference |
|---|---|---|---|
| SH-SY5Y neuroblastoma cells | Standard and galactose media | Increased ATP levels, suggesting enhanced mitochondrial efficiency. | nih.govresearchgate.net |
| SH-SY5Y neuroblastoma cells | Proteasome inhibitor-induced cytotoxicity | Protected against cell death. | nih.gov |
| Primary rat cortical neurons | TDP-43 transfection (ALS model) | Marginally significant improvement in one neuronal survival indicator at 10 µM. | plos.orgresearchgate.net |
| Cultured cortical neurons and glia | Oxygen-glucose deprivation (ischemia model) | Increased mitochondrial ATP production, reduced energy failure, prevented calcium overload, and increased cell survival. | nih.govresearchgate.net |
Immune Cell Culture Assays (e.g., monocytes, splenocytes)
Dexpramipexole has demonstrated notable effects on various immune cells in vitro, suggesting an anti-inflammatory and immunomodulatory profile.
In studies using rat splenocytes, which are a mixed population of immune cells from the spleen, dexpramipexole was shown to increase the mRNA expression of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govresearchgate.netnih.govbohrium.com This effect was observed even in the presence of lipopolysaccharide (LPS), a potent immune stimulator. nih.gov
Research on human monocyte cell lines, such as THP-1 cells, has also been conducted to understand the anti-inflammatory properties of dexpramipexole and its related compound, pramipexole (B1678040). nih.govresearchgate.netnih.gov While one study focused on pramipexole's ability to blunt IL-1β production in these cells, it highlights the investigation of this class of compounds in monocyte-mediated inflammation. nih.govresearchgate.net Another study investigating the effects of dexpramipexole on peritoneal exudate cells (PECs) from rats found that it could reduce IL-1β levels after stimulation with LPS. unm.edu
A significant area of in vitro research on dexpramipexole has been its effect on eosinophils. Although the precise mechanism is still under investigation, it has been observed to cause a pronounced reduction in eosinophil counts. touchrespiratory.comnih.govashpublications.org Bone marrow biopsies from clinical trials have suggested that dexpramipexole may affect the maturation of eosinophils. nih.gov
Table 2: Effects of Dexpramipexole in Immune Cell Culture Assays
| Cell Type | Key Findings | Reference |
|---|---|---|
| Rat splenocytes | Increased mRNA expression of the anti-inflammatory cytokine IL-10. | nih.govresearchgate.netnih.govbohrium.com |
| Rat peritoneal exudate cells (PECs) | Reduced LPS-stimulated IL-1β levels. | unm.edu |
| Eosinophils | Causes a pronounced reduction in eosinophil counts; may affect their maturation. | touchrespiratory.comnih.govashpublications.orgnih.gov |
Organotypic and Tissue Slice Preparations
Organotypic and tissue slice cultures, which preserve the three-dimensional structure and cellular connections of a tissue, have been valuable in assessing the neuroprotective effects of dexpramipexole.
In organotypic mouse cortical cultures, dexpramipexole was found to counteract neurodegeneration induced by agents that deplete ATP, such as oligomycin (B223565) and veratridine. nih.gov This finding aligns with its known mechanism of boosting mitochondrial bioenergetics. nih.gov
Studies using rat hippocampal slices have provided further evidence of dexpramipexole's neuroprotective actions in a model of ischemia. nih.govresearchgate.netresearchgate.net In this system, dexpramipexole was shown to counteract ATP depletion, mitochondrial swelling, anoxic depolarization, and the loss of synaptic activity, ultimately preventing neuronal death following oxygen-glucose deprivation. nih.govresearchgate.net Electrophysiological recordings from these slices also revealed that dexpramipexole can inhibit synaptic transmission and the excitability of CA1 neurons. researchgate.net
Additionally, research on cultured dorsal root ganglia, which are important for sensory information, showed that dexpramipexole could sustain bioenergetics in these neurons. nih.gov
Table 3: Effects of Dexpramipexole in Organotypic and Tissue Slice Preparations
| Tissue Preparation | Model/Condition | Key Findings | Reference |
|---|---|---|---|
| Organotypic mouse cortical cultures | ATP depletion (oligomycin, veratridine) | Counteracted neurodegeneration. | nih.gov |
| Rat hippocampal slices | Oxygen-glucose deprivation (ischemia model) | Counteracted ATP depletion, mitochondrial swelling, anoxic depolarization, loss of synaptic activity, and neuronal death. Inhibited synaptic transmission and CA1 neuron excitability. | nih.govresearchgate.netresearchgate.net |
| Cultured mouse dorsal root ganglia | In vitro culture | Sustained bioenergetics. | nih.gov |
In Vivo Animal Model Research (e.g., mouse models of neuropathic pain, neurodegeneration)
Dexpramipexole has been evaluated in a range of in vivo animal models, primarily focusing on neurodegenerative diseases and neuropathic pain.
In a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, dexpramipexole has been shown to be efficacious. nih.govresearchgate.netnih.gov It has also been studied in a mouse model of progressive multiple sclerosis, where it was found to delay the progression of disability and extend survival. nih.gov
Research in animal models of ALS has yielded conflicting results. One study reported that dexpramipexole improved survival in the SOD1G93A mouse model of ALS. taylorandfrancis.com However, a subsequent, more rigorously designed study in the same mouse model found no effect on neuromotor disease progression or survival. plos.orgresearchgate.netnih.govucsf.edu
Dexpramipexole has also been investigated in mouse models of ischemic stroke, induced by either transient or permanent middle cerebral artery occlusion (MCAo). nih.govresearchgate.net In these models, post-ischemic treatment with dexpramipexole reduced the size of the brain infarct. nih.govresearchgate.net
Table 4: In Vivo Animal Models Used to Study Dexpramipexole
| Animal Model | Disease/Condition | Key Findings | Reference |
|---|---|---|---|
| Mouse model of chronic constriction injury (CCI) | Neuropathic pain | Efficacious in reversing allodynia. | nih.govresearchgate.netnih.gov |
| Mouse model of progressive multiple sclerosis | Neurodegeneration | Delayed disability progression and extended survival. | nih.gov |
| SOD1G93A mouse model of ALS | Neurodegeneration | Conflicting results: one study showed improved survival, while another found no effect on disease progression or survival. | plos.orgresearchgate.nettaylorandfrancis.comnih.govucsf.edu |
| Mouse model of ischemic stroke (MCAo) | Ischemic brain injury | Reduced brain infarct size. | nih.govresearchgate.net |
Behavioral and Electrophysiological Assessments in Animal Studies
Behavioral and electrophysiological assessments have been crucial in determining the in vivo efficacy of dexpramipexole.
In the CCI mouse model of neuropathic pain, a key behavioral assessment is the measurement of allodynia, which is a painful response to a normally non-painful stimulus. Following intravenous administration of dexpramipexole, a profound decrease in allodynia was observed within an hour. nih.govresearchgate.netnih.gov
In a mouse model of progressive multiple sclerosis, treatment with dexpramipexole was shown to delay the progression of disability, as measured by functional assessments. nih.gov
For the SOD1G93A mouse model of ALS, behavioral assessments included monitoring neuromotor disease progression. plos.orgnih.gov One study reported no effect of dexpramipexole on this parameter. plos.org
In mouse models of ischemic stroke, neurological function was evaluated, and treatment with dexpramipexole was found to ameliorate the neurological score. researchgate.net
Electrophysiological assessments have also been employed. In hippocampal slices, dexpramipexole was found to inhibit synaptic transmission and the excitability of CA1 neurons, which could contribute to its neuroprotective effects. researchgate.net
Table 5: Behavioral and Electrophysiological Assessments of Dexpramipexole in Animal Studies
| Animal Model | Assessment | Key Findings | Reference |
|---|---|---|---|
| CCI mouse model of neuropathic pain | Allodynia measurement | Profound decrease in allodynia within 1 hour of administration. | nih.govresearchgate.netnih.gov |
| Mouse model of progressive multiple sclerosis | Functional assessment of disability | Delayed progression of disability. | nih.gov |
| SOD1G93A mouse model of ALS | Neuromotor disease progression | No effect observed in one study. | plos.org |
| Mouse model of ischemic stroke | Neurological score | Ameliorated neurological score. | researchgate.net |
| Rat hippocampal slices | Electrophysiological recordings | Inhibited synaptic transmission and CA1 neuron excitability. | researchgate.net |
Biochemical and Histopathological Analyses in Animal Tissues
Biochemical and histopathological analyses of tissues from animal models have provided further insights into the mechanisms of action of dexpramipexole.
In a mouse model of progressive multiple sclerosis, treatment with dexpramipexole was associated with a reduction in the loss of axons in the spinal cord and a counteraction of the reduction in mitochondrial DNA content in the spinal cord. nih.gov However, the treatment did not appear to affect the activation of astrocytes and microglia, which are immune cells in the central nervous system. nih.gov
In the CCI mouse model of neuropathic pain, it is known that glial cells in the spinal cord become activated and release pro-inflammatory cytokines like IL-1β. nih.govresearchgate.net While the direct effect of dexpramipexole on these specific markers in this model was not detailed in the provided search results, its ability to increase the anti-inflammatory cytokine IL-10 in splenocytes suggests a potential mechanism for its anti-allodynic effects. nih.gov
Histopathological examination in animal models of inflammation has shown that the related compound pramipexole can reduce tissue injury and neutrophil infiltration. nih.gov
Table 6: Biochemical and Histopathological Findings for Dexpramipexole in Animal Tissues
| Animal Model | Tissue | Key Findings | Reference |
|---|---|---|---|
| Mouse model of progressive multiple sclerosis | Spinal cord | Reduced axonal loss and counteracted reduction in mitochondrial DNA content. No effect on astrocyte and microglia activation. | nih.gov |
| Rat models of inflammation (Pramipexole study) | Paws and ears | Reduced tissue injury and neutrophil infiltration. | nih.gov |
Structure-Activity Relationship (SAR) Studies of Dexpramipexole Analogues
The structure-activity relationship (SAR) of dexpramipexole is fundamentally defined by its stereochemistry. Dexpramipexole is the (R)-enantiomer of pramipexole, and this chirality is the critical determinant of its pharmacological activity, or lack thereof, at dopamine (B1211576) receptors. mdpi.comwikipedia.org While its counterpart, the (S)-enantiomer (pramipexole), is a potent dopamine agonist used in the treatment of Parkinson's disease, dexpramipexole has a significantly lower affinity for dopaminergic receptors. mdpi.comnih.gov This distinction is the cornerstone of its development, aiming to harness the neuroprotective properties observed with the chemical scaffold without the dose-limiting dopaminergic side effects. nih.gov
The development of dexpramipexole was driven by the hypothesis that the neuroprotective effects of the pramipexole scaffold, such as preserving mitochondrial function, were separate from its dopamine receptor agonism. nih.govtaylorandfrancis.com By isolating the (R)-enantiomer, researchers created an analogue that retained the desired mitochondrial-focused activity but was largely devoid of the dopaminergic effects associated with the (S)-enantiomer. nih.gov
Further research into analogues has included the synthesis of functionally modified compounds for experimental purposes. For instance, a fluorescent dexpramipexole analogue was synthesized to allow for direct visualization of its intracellular distribution and to confirm its interaction with mitochondria. nih.govresearchgate.net This type of analogue modification is crucial for elucidating the mechanism of action at a subcellular level. nih.gov The core structure belongs to the benzothiazole (B30560) class of compounds, which is known for a broad range of biological activities. taylorandfrancis.com
Table 1: Structure-Activity Relationship of Dexpramipexole and its Enantiomer
| Compound/Analogue | Key Structural Feature | Pharmacological Activity | Research Application |
| Dexpramipexole | (R)-enantiomer of pramipexole | Low affinity for dopamine receptors; mitochondrial-focused neuroprotective effects. nih.gov | Investigated for neurodegenerative diseases and eosinophil-associated disorders. mdpi.com |
| Pramipexole | (S)-enantiomer of pramipexole | Potent dopamine D2/D3 receptor agonist. mdpi.comnih.gov | Used as an anti-Parkinson's agent; serves as the primary structural and functional comparator for dexpramipexole. nih.gov |
| Fluorescent Dexpramipexole Analogue | Dexpramipexole with a fluorescent tag | Designed to retain mitochondrial targeting. | Used in vitro to track the intracellular distribution of the compound. nih.govresearchgate.net |
Preclinical Pharmacokinetic and Metabolic Pathway Research using Dexpramipexole-d3
Absorption, Distribution, Metabolism (Preclinical), Excretion (ADME) in Animal Models
Preclinical studies in animal models have been fundamental in characterizing the ADME profile of dexpramipexole. These studies established that the compound is highly water-soluble and possesses high oral bioavailability, with rodent studies indicating it is close to 100%. nih.govnih.gov
Following oral administration, dexpramipexole is rapidly absorbed. nih.gov A key finding from preclinical research is its excellent penetration of the central nervous system (CNS). nih.govnih.gov Studies have shown that dexpramipexole rapidly achieves and maintains high concentrations in the CNS relative to plasma levels. nih.govresearchgate.net The distribution within the brain, including in the ischemic penumbra in animal models of stroke, has been evaluated using techniques such as mass spectrometry imaging. researchgate.net
Metabolism of dexpramipexole is minimal. Preclinical data show that the vast majority of the drug is eliminated as the unchanged parent compound. nih.gov This low level of metabolic conversion contributes to its predictable pharmacokinetic profile.
The primary route of elimination is renal excretion. nih.gov The drug is cleared from the body mainly through the urine, where it is recovered as the unchanged parent drug. nih.gov This reliance on renal clearance is a significant characteristic of its pharmacokinetic profile. nih.gov
Table 2: Preclinical ADME Profile of Dexpramipexole in Animal Models
| PK Parameter | Finding in Animal Models | Reference |
| Absorption | High oral bioavailability, approaching 100% in rodents. | nih.govnih.gov |
| Distribution | Rapidly achieves and maintains high concentrations in the central nervous system (CNS) relative to plasma. Excellent brain penetration observed. | nih.govnih.govresearchgate.net |
| Metabolism | Minimally metabolized. | nih.gov |
| Excretion | Primarily eliminated in the urine as unchanged parent drug. | nih.gov |
Isotope Tracing for Metabolic Pathway Elucidation in Research
Isotope tracing is a powerful technique used to track the fate of a molecule through a biological system. In pharmaceutical research, a stable isotope-labeled version of a drug, such as a deuterated form, is used. The heavier mass of the labeled compound allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS).
For the dexpramipexole chemical family, this technique is highly relevant. Bioanalytical methods developed for the quantification of dexpramipexole in plasma, urine, and other biological samples have utilized deuterium-labeled internal standards. nih.govresearchgate.net Specifically, pramipexole-d7 has been used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govresearchgate.net The use of a stable isotope-labeled standard is critical for achieving high accuracy and precision in pharmacokinetic studies by correcting for variations during sample preparation and analysis.
Given that preclinical studies show dexpramipexole is hardly metabolized, the primary application of an isotopically labeled version like Dexpramipexole-d3 is not to identify numerous metabolic pathways, but rather to serve as an ideal internal standard for its own quantification. This precise measurement is essential for accurately characterizing its ADME profile and for supporting preclinical and clinical development.
Advanced Analytical Methodologies for Dexpramipexole D3 in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in the pharmaceutical analysis of Dexpramipexole-d3. rsc.org Its high sensitivity and selectivity allow for precise detection and quantification, even at low concentrations, making it invaluable across various stages of drug discovery and development. rsc.org
Dexpramipexole (B1663564) is the (R)-enantiomer of Pramipexole (B1678040). nih.gov Ensuring that Dexpramipexole is not converted to its (S)-enantiomer, Pramipexole, within a biological system is critical. Chiral separation methods are therefore essential for assessing enantiomeric purity. nih.govyoutube.com
A highly sensitive and selective chiral LC-MS/MS assay has been developed to detect Pramipexole in human plasma in the presence of high concentrations of Dexpramipexole. nih.gov This method is crucial for monitoring potential chiral interconversion in vivo. nih.gov The separation is typically achieved using a specialized chiral HPLC column. nih.gov In one such validated method, plasma samples underwent protein precipitation followed by solid-phase extraction (SPE) before analysis. nih.gov The assay demonstrated a lower limit of quantitation (LLOQ) for Pramipexole of 0.150 ng/mL, even when Dexpramipexole was present at concentrations up to 1000 ng/mL. nih.gov
For the related compound, Pramipexole, a chiral liquid chromatographic method was developed for enantiomeric resolution using a Chiralpak AD column. nih.gov The mobile phase, a mixture of n-hexane, ethanol, and diethylamine, was optimized to enhance chromatographic efficiency and achieve significant resolution between the enantiomers. nih.gov While this method was developed for Pramipexole, the principles are directly applicable to the chiral separation of Dexpramipexole and its potential enantiomeric impurities.
Table 1: Example Parameters for Chiral LC-MS/MS Method
| Parameter | Specification | Source |
|---|---|---|
| Technique | Chiral HPLC with tandem mass spectrometry (LC-MS/MS) | nih.gov |
| Analyte | Pramipexole (in the presence of Dexpramipexole) | nih.gov |
| Sample Preparation | Protein precipitation coupled with solid-phase extraction (SPE) | nih.gov |
| LLOQ | 0.150 ng/mL | nih.gov |
| Dynamic Range | 0.150 - 1.00 ng/mL | nih.gov |
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying drug metabolites during drug discovery and development. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Fourier transform-based systems provide accurate mass measurements (typically with <5 ppm deviation), which allows for the determination of elemental compositions for both the parent drug and its metabolites. nih.gov This capability is essential for distinguishing drug-related compounds from endogenous components within a complex biological matrix. nih.gov
In the context of Dexpramipexole-d3 research, HRMS would be employed to detect and structurally elucidate metabolites formed during preclinical in vitro or in vivo studies. nih.gov By comparing the mass spectra of samples from dosed subjects to control samples, and using data mining techniques like mass defect filtering, researchers can pinpoint potential metabolites. nih.gov The high-resolution data of the metabolite's molecular ion and its fragments help in proposing a chemical structure, providing critical insights into the metabolic pathways of the compound. nih.gov
Validated LC-MS/MS methods are the standard for quantifying drug concentrations in biological matrices such as plasma, a critical component of preclinical pharmacokinetic studies. nih.govnih.gov A highly sensitive and specific LC-MS/MS method using electrospray ionization (ESI) and operating in multiple-reaction monitoring (MRM) mode allows for precise measurement. nih.gov
For the analysis of Pramipexole, a method was developed with a linearity range of 20-3540 pg/mL in human plasma. nih.gov Sample preparation involved solid-phase extraction to isolate the analyte and internal standard from the plasma. nih.gov Chromatographic separation was achieved on a Discovery CN column with a total run time of approximately 3 minutes. nih.gov Such methods, when adapted for Dexpramipexole-d3, enable the accurate determination of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models.
Table 2: Example Parameters for Quantification in Biological Matrices
| Parameter | Specification | Source |
|---|---|---|
| Technique | LC-MS/MS with Electrospray Ionization (ESI) | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Sample Volume | 500 µL | nih.gov |
| Extraction | Solid-Phase Extraction (SPE) | nih.gov |
| Ion Transitions (Pramipexole) | 212.10 → 153.10 | nih.gov |
| Linearity Range (Pramipexole) | 20-3540 pg/mL | nih.gov |
Use of Dexpramipexole-d3 as an Internal Standard in Bioanalytical Assays
In quantitative bioanalytical LC-MS/MS assays, a stable isotope-labeled version of the analyte is the ideal internal standard (IS). Therefore, Dexpramipexole-d3 (dihydrochloride) is perfectly suited for use as an internal standard for the quantification of non-deuterated Dexpramipexole. The deuterium (B1214612) atoms increase the mass of the molecule, allowing the mass spectrometer to distinguish it from the non-labeled analyte. However, its chemical and physical properties, including its extraction recovery and chromatographic retention time, are nearly identical to the parent compound. This similarity corrects for variations that can occur during sample preparation and analysis, leading to highly accurate and precise quantification.
Spectroscopic Techniques (e.g., NMR, X-ray Crystallography for structural research)
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are definitive techniques for elucidating the three-dimensional structure of molecules.
NMR Spectroscopy: NMR provides detailed information about the chemical environment of each atom in a molecule. For Dexpramipexole-d3, ¹H and ¹³C NMR would confirm the core structure, while ²H (deuterium) NMR would precisely locate the position of the deuterium labels on the molecule. Variable temperature NMR studies could also reveal information about conformational dynamics, such as the energy barrier to rotation for certain bonds within the structure. johnshopkins.edu
X-ray Crystallography: This technique provides the precise spatial coordinates of atoms within a crystal, offering an unambiguous determination of the molecule's solid-state structure and stereochemistry. nih.gov For Dexpramipexole-d3 dihydrochloride (B599025), X-ray diffraction would confirm the (R)-configuration and provide data on bond lengths, bond angles, and crystal packing, which are crucial for understanding its physicochemical properties. nih.gov
Radiotracer Applications in Preclinical Imaging (if applicable)
Positron Emission Tomography (PET) is a powerful preclinical and clinical imaging technique that allows for the non-invasive study of biochemical processes in vivo. nih.govnih.gov This requires a radiotracer, which is a version of the molecule labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹¹F).
While specific studies on a radiolabeled version of Dexpramipexole-d3 were not identified, the development of selective radiotracers for the dopamine (B1211576) D3 receptor, the target of Dexpramipexole, is an active area of research. nih.govnih.gov A carbon-11 labeled D3 ligand, for instance, has been synthesized and evaluated in preclinical rodent models. nih.gov PET imaging with such a tracer showed uptake in brain regions known to be rich in D3 receptors. nih.govnih.gov A radiolabeled version of Dexpramipexole could similarly be used in preclinical PET imaging studies to investigate its binding to D3 receptors in the brain, assess target engagement, and study its pharmacokinetic profile non-invasively.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) in Related Research
Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) represents a powerful and advanced analytical technique increasingly employed in pharmaceutical research and development. nih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. wikipedia.org A substance becomes a supercritical fluid when its temperature and pressure are elevated above their critical point, endowing it with unique properties that are intermediate between a liquid and a gas. shimadzu.com This state allows for high diffusivity and low viscosity, which facilitates highly efficient and rapid chromatographic separations. scienceinfo.comshimadzu.com
The principles of SFC are similar to those of High-Performance Liquid Chromatography (HPLC); however, SFC's use of a supercritical fluid mobile phase offers distinct advantages. wikipedia.org The low viscosity of the mobile phase permits higher flow rates than in HPLC, significantly reducing analysis times, often by a factor of three to five, without compromising separation quality. chromatographyonline.com This makes SFC a high-throughput technique, which is highly beneficial in drug discovery and development pipelines. chromatographyonline.com Furthermore, the primary reliance on carbon dioxide, a non-toxic and non-flammable solvent, positions SFC as a "greener" alternative to traditional normal-phase HPLC, which often uses hazardous organic solvents. selvita.comwaters.com
The hyphenation of SFC with mass spectrometry enhances its analytical power by providing exceptional sensitivity and selectivity. europeanpharmaceuticalreview.com As the CO2 in the mobile phase vaporizes upon exiting the column, it can lead to more efficient ionization and potentially higher sensitivity in the MS detector compared to conventional LC-MS. shimadzu.comchromatographyonline.com MS detection allows for the precise identification and quantification of analytes, even at trace levels, and provides valuable structural information, which is critical in pharmaceutical analysis. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com
Detailed Research Findings
In the context of analyzing complex pharmaceutical molecules such as Dexpramipexole-d3, SFC-MS is particularly advantageous for chiral separations. wikipedia.org Many drug molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer possesses the desired therapeutic activity. chromatographyonline.com Dexpramipexole is a specific enantiomer, and ensuring its enantiomeric purity is a critical aspect of quality control. SFC has demonstrated exceptional capability in resolving chiral compounds, often with greater speed and different selectivity compared to HPLC. chromatographyonline.com
The separation mechanism in chiral SFC relies on specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those with brand names like Chiralpak and Chiralcel, are widely used and have proven effective for a broad range of pharmaceutical compounds. chromatographyonline.comnih.gov The choice of an organic modifier (e.g., methanol, acetonitrile) and an additive (e.g., isopropylamine) mixed with the supercritical CO2 can be fine-tuned to optimize the separation of enantiomers. nih.govamericanpharmaceuticalreview.com
The following tables present representative parameters for an SFC-MS method that would be suitable for the analysis of Dexpramipexole-d3.
Table 1: Representative SFC Method Parameters for Chiral Analysis
This table outlines the typical instrumental conditions for the chiral separation of a pharmaceutical compound like Dexpramipexole using SFC.
| Parameter | Value/Description |
| Chromatography System | Analytical SFC System with MS coupling |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol with 0.1% Isopropylamine |
| Gradient | Isocratic or gradient elution (e.g., 10-40% Modifier B over 5 minutes) |
| Flow Rate | 2.5 - 4.0 mL/min |
| Column Temperature | 35 - 40 °C |
| Back Pressure | 110 - 150 bar |
| Injection Volume | 5 µL |
Table 2: Representative Mass Spectrometry Parameters for Quantification
This table details typical tandem mass spectrometry (MS/MS) settings for the selective detection and quantification of Dexpramipexole and its deuterated internal standard.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Dexpramipexole | Positive ESI | 212.1 | 153.1 |
| Dexpramipexole-d3 | Positive ESI | 215.1 | 156.1 |
The method would involve monitoring specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM), which provides high specificity and minimizes interference from matrix components. sepscience.com The use of SFC-MS/MS is well-suited for robust and sensitive pharmacokinetic studies, demonstrating excellent recovery and repeatability. sepscience.com The orthogonality of SFC to conventional reversed-phase LC also makes it a valuable tool for comprehensive impurity profiling and stability testing in pharmaceutical quality control. europeanpharmaceuticalreview.comresearchgate.net
Computational and Theoretical Studies on Dexpramipexole and Its Analogues
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the structural basis of a compound's biological activity. In the context of Dexpramipexole (B1663564) and its enantiomer Pramipexole (B1678040), docking studies have been instrumental in elucidating their interactions with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes.
Research involving molecular docking of Pramipexole derivatives with the human dopamine D3 receptor (PDB ID: 7CMU) has been conducted to identify compounds with high affinity and stability. e3s-conferences.org These studies utilize software like AutoDock to simulate the binding process. e3s-conferences.orgresearchgate.net The primary goal is to calculate the binding free energy, where a more negative value indicates a stronger, more favorable interaction. researchgate.net
For instance, in a study docking 22 Pramipexole derivatives, the calculated free binding energies ranged from -2.81 to -5.84 kcal/mol. e3s-conferences.orgresearchgate.net The derivative with the strongest binding energy (-5.84 kcal/mol), designated PD-7, was identified as a promising candidate for further investigation. e3s-conferences.org The validity of such docking simulations is often confirmed by ensuring the Root Mean Square Deviation (RMSD) value is below 2 Å. e3s-conferences.org
The analysis of the docked pose reveals key ligand-protein interactions. For Pramipexole and its derivatives, interactions with specific amino acid residues within the dopamine receptor's binding pocket are critical. These interactions are typically hydrophobic or involve hydrogen bonds. e3s-conferences.org Key interacting residues for the high-affinity compound PD-7 with the dopamine D3 receptor include Leu347, Leu343, Tyr198, Leu199, Glu202, Phe201, and Val203. e3s-conferences.org Similarly, docking of Pramipexole into homology models of human D2 and D3 receptors has shown crucial hydrogen bond formation with conserved aspartate residues. researchgate.net This detailed interaction mapping is fundamental for structure-based drug design. researchgate.net
| Compound | Receptor Target | Docking Software | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|---|
| Pramipexole | Dopamine D3 Receptor (hD3) | Not Specified | Not Specified | Aspartate (conserved) researchgate.net |
| Compound PD-7 (Pramipexole Derivative) | Dopamine D3 Receptor (PDB: 7CMU) | AutoDock 4 | -5.84 | Leu347, Leu343, Tyr198, Leu199, Glu202, Phe201, Val203 e3s-conferences.org |
| Compound 131I-PD-7 (Radiolabeled) | Dopamine D3 Receptor (PDB: 7CMU) | AutoDock 4 | -4.66 | Similar to PD-7 e3s-conferences.org |
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules, providing insights into their stability and reactivity. nih.govresearchgate.net For Dexpramipexole and its analogues, these calculations help determine the most stable three-dimensional shapes (conformations) and the distribution of electrons within the molecule.
Methods like those implemented in the Gaussian software suite are used to perform these calculations. researchgate.net A common approach involves geometry optimization using a specific basis set, such as 6-31G, to find the lowest energy, and therefore most stable, conformation of the molecule. researchgate.net From these calculations, properties like the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap can be determined. researchgate.net This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Conformational analysis is a key part of this process, as the specific 3D shape a molecule adopts is critical for its ability to bind to a biological target. nih.gov For a molecule like Dexpramipexole, which has a stereogenic center, understanding its precise 3D structure is paramount. mdpi.com Single-crystal X-ray diffraction is an experimental technique that provides unambiguous characterization of chiral compounds and their solid-state conformation, which can then be used as a starting point for or to validate theoretical calculations. mdpi.com By calculating the energy of various possible conformations, researchers can create a conformational map that identifies the most thermodynamically favorable structures. nih.gov
| Computational Method/Technique | Software/Tool | Calculated Properties | Purpose in Research Context |
|---|---|---|---|
| Quantum Chemical Calculation | Gaussian researchgate.net | HOMO-LUMO energy gap researchgate.net | Assessing molecular stability and reactivity researchgate.net |
| Conformational Analysis | Theoretical Calculations | Thermodynamically favored conformations nih.gov | Understanding the 3D structure required for biological activity nih.gov |
| Single-Crystal X-ray Diffraction | Experimental | Precise 3D molecular structure mdpi.com | Unambiguous characterization of chiral intermediates and validation of theoretical models mdpi.com |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful strategy in drug discovery used to identify novel molecules with the potential to be biologically active. nih.gov A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features are abstract and include functionalities like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov
A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. nih.gov
Ligand-based modeling involves aligning a set of known active molecules and extracting their common chemical features. nih.gov
Structure-based modeling derives the features directly from the key interaction points observed in a protein-ligand crystal structure. mdpi.com
Once a pharmacophore model is developed and validated, it is used as a 3D query for virtual screening . nih.gov This process involves searching large databases of chemical compounds (such as ZINC or ChemDiv) to find molecules that match the pharmacophore query. mdpi.commdpi.com This approach is highly efficient for narrowing down vast chemical libraries to a manageable number of promising candidates for further testing. nih.gov
In the context of Dexpramipexole analogues, Pramipexole itself could be used as a reference compound to build a ligand-based pharmacophore or a database for similarity searching. researchgate.net A virtual screening campaign could then be launched to identify structurally diverse compounds that share the key pharmacophoric features of Pramipexole, potentially leading to the discovery of new scaffolds with activity at dopamine receptors. researchgate.netnih.gov The hits from this initial screening would then typically be subjected to molecular docking to predict their binding mode and affinity before being synthesized and tested experimentally. mdpi.com
Predictive Modeling for Biological Activity in Research Contexts
Predictive modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, plays a vital role in modern drug discovery by establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov These models are trained on large datasets of compounds with known activities to "learn" the structural features that contribute to or detract from a desired biological effect. nih.govnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), calculate the steric and electrostatic fields of a set of aligned molecules to generate a predictive model. nih.gov These models can then estimate the activity of new, untested compounds and provide visual maps that highlight regions of the molecule where modifications might improve activity. nih.gov
More recently, machine learning algorithms have become prominent tools for predicting protein-ligand interactions and biological activity. nih.gov Models using algorithms like Random Forest, Support Vector Machines, or Deep Learning Neural Networks are trained on extensive datasets, such as those from the ChEMBL database. nih.govnih.gov For example, a deep learning model could be built using a dataset of known dopamine receptor agonists and their measured binding affinities (e.g., IC50 values). nih.gov The model would learn from molecular fingerprints or other descriptors to predict the activity of new Dexpramipexole analogues. nih.gov
The ultimate goal of these predictive models in a research context is to prioritize the synthesis and testing of new compounds, guiding medicinal chemistry efforts toward molecules with a higher probability of success and accelerating the discovery of novel therapeutic agents. nih.gov
Emerging Research Directions and Unaddressed Questions for Dexpramipexole D3
Novel Preclinical Models for Studying Dexpramipexole's Mechanisms
The journey of Dexpramipexole (B1663564) has underscored the critical limitations of conventional preclinical models. Initial studies in SOD1-G93A mouse models of ALS showed promise, but these results were not replicated in later, more stringently controlled studies or in human phase III trials, highlighting potential issues in the predictive validity of these models. taylorandfrancis.com This has spurred a call for the development and adoption of novel preclinical systems to more accurately dissect the compound's dual mechanisms of action: neuroprotection via mitochondrial modulation and systemic eosinophil depletion.
Future research would benefit from:
Humanized Mouse Models: For studying its eosinophil-lowering effects, mouse models engrafted with human hematopoietic stem cells (CD34+) could provide a more accurate platform. These models would allow researchers to investigate the impact of Dexpramipexole on human eosinophilopoiesis within a living system, clarifying its proposed mechanism of inhibiting the maturation of eosinophil precursors in the bone marrow. nih.govpatsnap.com
Brain Organoid and Assembloid Models: To investigate its neuroprotective and neuroinflammatory effects, patient-derived brain organoids, particularly those from individuals with neurodegenerative or neuroinflammatory conditions, offer a powerful in vitro platform. Co-culture systems, or "assembloids," that combine neuronal spheroids with microglia and astrocytes could be instrumental in modeling the complex cell-cell interactions of neuroinflammation. In such models, Dexpramipexole's ability to attenuate microglial activation and modulate the inflammatory response following insults like lipopolysaccharide (LPS) exposure could be studied with high fidelity. medchemexpress.comnih.gov
Advanced Stroke and Ischemia Models: Building on findings that Dexpramipexole reduces ischemic brain injury nih.gov, novel models that incorporate co-morbidities (e.g., diabetes, hypertension) seen in human stroke patients would enhance translational relevance. These models could help determine how the drug's bioenergetic effects translate into functional recovery in more complex disease states.
Integration of Omics Technologies (Proteomics, Metabolomics) in Dexpramipexole Research
To move beyond the observed phenomena and uncover the precise molecular underpinnings of Dexpramipexole's action, the integration of "omics" technologies is essential. nih.gov While it is known that Dexpramipexole enhances mitochondrial efficiency and depletes eosinophils, the exact molecular targets and downstream network effects remain partially understood. nih.govnih.gov Dexpramipexole-d3, as a stable isotope-labeled tool, is particularly valuable for these sophisticated analytical approaches.
Proteomics: This technology can be used to identify the direct binding partners of Dexpramipexole. By using Dexpramipexole-d3 as bait in pull-down assays with cell lysates (e.g., from eosinophil precursors or neuronal cells), researchers can isolate and identify interacting proteins via mass spectrometry. This could definitively confirm whether the F1Fo ATP synthase is a direct target and reveal other potential mitochondrial or cytoplasmic binding partners that mediate its effects. nih.gov
Metabolomics: This approach analyzes the global metabolic profile of cells or tissues. Studies have already shown that Dexpramipexole can normalize the metabolic profile of injured cells. nih.gov A comprehensive metabolomic analysis could provide a detailed map of the metabolic shifts induced by the drug, quantifying changes in ATP, NADH, reactive oxygen species (ROS), and key intermediates in glycolysis and the Krebs cycle. This would offer a functional readout of its impact on cellular bioenergetics in both healthy and diseased states, such as in models of sepsis-associated encephalopathy. nih.gov
| Omics Technology | Application in Dexpramipexole-d3 Research | Key Question Addressed | Potential Finding |
|---|---|---|---|
| Proteomics | Affinity purification-mass spectrometry using Dexpramipexole-d3 as bait. | What are the direct molecular targets of Dexpramipexole? | Confirmation of F1Fo ATP synthase binding; discovery of novel protein interactors in eosinophil precursors. |
| Metabolomics | Untargeted metabolic profiling of neurons or immune cells treated with Dexpramipexole-d3. | How does Dexpramipexole alter cellular energy metabolism? | Detailed mapping of changes in ATP production efficiency, glucose utilization, and fatty acid oxidation pathways. |
Advancements in Analytical Tools for Deuterated Compounds in Complex Biological Systems
The use of deuterated compounds like Dexpramipexole-d3 in research necessitates advanced analytical methods to track their fate and function in complex biological environments. Deuterium (B1214612) substitution can alter pharmacokinetics, and verifying the stability and concentration of the labeled compound is crucial. nih.govnih.gov
Key analytical advancements include:
Mass Spectrometry Imaging (MSI): This powerful technique allows for the visualization of drug distribution directly in tissue sections. It has been successfully used to show that Dexpramipexole penetrates the blood-brain barrier and accumulates within the ischemic penumbra of the brain, a critical finding for its application in stroke. nih.gov Applying MSI to track Dexpramipexole-d3 can provide high-resolution spatial information about its accumulation in specific cell types within heterogeneous tissues like the brain or bone marrow.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exceptional mass accuracy, enabling the confident identification and quantification of Dexpramipexole-d3 and its potential metabolites. This is critical for pharmacokinetic studies and for distinguishing the deuterated compound from its endogenous or non-deuterated counterparts.
Tandem Mass Spectrometry (LC-MS/MS): This remains the gold standard for quantifying low-level analytes in complex matrices like blood, plasma, and cerebrospinal fluid. Optimized LC-MS/MS methods are essential for accurately determining the pharmacokinetic profile of Dexpramipexole-d3 and relating its concentration to its pharmacological effects over time. scientificupdate.com
Theoretical Implications of Dexpramipexole's Unique Pharmacological Profile in Basic Science
The study of Dexpramipexole carries significant theoretical implications for pharmacology and drug discovery. Its profile challenges several conventional paradigms:
Stereospecificity and Function: Dexpramipexole is the (R)-enantiomer of the potent dopamine (B1211576) agonist Pramipexole (B1678040). However, Dexpramipexole itself has virtually no affinity for dopamine receptors. medchemexpress.comwikipedia.org This stark difference in activity between enantiomers provides a classic case study in stereopharmacology, reinforcing the concept that chirality can completely dictate a molecule's biological function and target engagement.
Dual, Unrelated Mechanisms: The compound exhibits at least two distinct and seemingly disconnected pharmacological effects: modulation of mitochondrial bioenergetics and inhibition of eosinophil maturation. nih.govnih.gov This suggests that a single small molecule can interact with fundamental cellular machinery in different cell lineages, leading to diverse systemic outcomes. It prompts basic science to investigate potential underlying links between mitochondrial health and hematopoiesis or to accept that such dual-targeting is a possibility to be explored in drug design.
Serendipity in Drug Discovery: The eosinophil-lowering properties of Dexpramipexole were discovered serendipitously through routine hematological monitoring during ALS clinical trials. nih.govnih.gov This highlights the immense value of comprehensive data collection in clinical studies and the potential for repurposing drugs based on unexpected "off-target" effects that may prove to be therapeutically valuable.
Role of Dexpramipexole-d3 in Elucidating Fundamental Biological Pathways
The stable isotopic labeling of Dexpramipexole-d3 makes it a superior chemical probe for dissecting fundamental biological processes compared to its non-deuterated counterpart. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow metabolism at the labeled site, providing a more stable tool for tracer studies. chemsrc.com
Q & A
Basic Research Questions
Q. What are the key structural features of dexpramipexole-d3 (dihydrochloride) that influence its pharmacological activity?
- Methodological Answer : The compound’s chirality (R-enantiomer specificity) and functional groups, including the tetrahydrobenzothiazole core and propylamino side chain, are critical for dopamine D3 receptor agonism. Chiral HPLC or polarimetry should be employed to verify enantiomeric purity, as impurities in stereoisomerism can alter receptor binding . Deuterium incorporation at specific positions (d3) enhances metabolic stability, which can be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How can researchers validate the identity and purity of dexpramipexole-d3 (dihydrochloride) in experimental batches?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with UV detection (λ = 220–280 nm) to assess purity (>99.5% as per pharmacopeial standards) .
- Mass spectrometry to confirm molecular weight (C10H17N3S with deuterium substitution) and isotopic patterns .
- Karl Fischer titration to quantify residual water content, ensuring compliance with loss-on-drying limits (<5.0 mg/g) .
Q. What experimental models are suitable for studying dexpramipexole-d3’s neuroprotective effects?
- Methodological Answer :
- In vitro : Primary neuronal cultures exposed to oxidative stress (e.g., H2O2 or rotenone) to measure anti-apoptotic activity via caspase-3/7 assays .
- In vivo : Transgenic mouse models of ALS or Parkinson’s disease, with endpoints like motor function tests and histopathological analysis of dopaminergic neurons .
Advanced Research Questions
Q. How can deuterium substitution in dexpramipexole-d3 impact its pharmacokinetic profile compared to non-deuterated analogs?
- Methodological Answer : Deuterium slows metabolic degradation via the isotope effect, extending half-life. To evaluate:
- Conduct in vitro microsomal stability assays (human liver microsomes) comparing deuterated vs. non-deuterated forms.
- Use LC-MS/MS to quantify plasma concentrations in rodent models, calculating AUC and t1/2 differences .
Q. What strategies resolve contradictions in dose-response data for dexpramipexole-d3’s efficacy across preclinical studies?
- Methodological Answer :
- Meta-analysis of existing data to identify confounding variables (e.g., animal strain, dosing regimen).
- Mechanistic studies to differentiate receptor-specific effects (D3 vs. off-target binding) using siRNA knockdown or D3-KO models .
- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability and power analysis to validate sample sizes .
Q. How to optimize synthetic routes for dexpramipexole-d3 (dihydrochloride) to improve yield and scalability?
- Methodological Answer :
- Stepwise synthesis : Start with (R)-pramipexole, substituting hydrogen with deuterium via catalytic deuteration (e.g., Pd/C in D2O) .
- Purification : Use recrystallization in ethanol/HCl to isolate the dihydrochloride salt, monitored by TLC (Rf = 0.3–0.5 in 9:1 CH2Cl2:MeOH) .
- Quality control : Validate intermediates via FTIR (amine and thiazole peaks) and elemental analysis .
Q. What are the critical parameters for validating an HPLC method to quantify dexpramipexole-d3 impurities (e.g., hexafluoroisopropanol)?
- Methodological Answer :
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile phase : Gradient of 0.1% trifluoroacetic acid in acetonitrile/water.
- Validation metrics :
- Resolution : ≥2.0 between analyte and hexafluoroisopropanol .
- Linearity : R2 > 0.998 over 50–150% of target concentration.
- LOD/LOQ : ≤0.05% for major impurities .
Q. How to design a study evaluating dexpramipexole-d3’s potential in mitigating mitochondrial dysfunction in neurodegenerative models?
- Methodological Answer :
- Cell models : Fibroblasts from Parkinson’s patients with Parkin mutations, assessing mitochondrial membrane potential (JC-1 dye) and ATP production (luciferase assays) .
- Biomarkers : Measure ROS levels (DCFDA fluorescence) and mtDNA copy number (qPCR) pre/post-treatment .
- Controls : Include deuterated vs. non-deuterated analogs to isolate isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
